2-(piperidin-1-ylcarbonyl)benzoic acid

Vue d'ensemble

Description

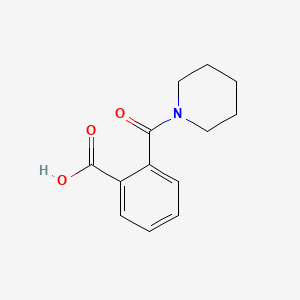

2-(piperidin-1-ylcarbonyl)benzoic acid is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol . It is a specialty product often used in proteomics research . The compound consists of a benzoic acid moiety attached to a piperidine ring via a carbonyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-ylcarbonyl)benzoic acid typically involves the reaction of piperidine with a benzoic acid derivative. One common method is the reaction of piperidine with 2-chlorobenzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

2-(piperidin-1-ylcarbonyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Produces alcohols.

Substitution: Produces substituted benzoic acid derivatives.

Applications De Recherche Scientifique

2-(piperidin-1-ylcarbonyl)benzoic acid is used in various scientific research fields:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mécanisme D'action

The mechanism of action of 2-(piperidin-1-ylcarbonyl)benzoic acid involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with proteins, affecting their structure and function. The piperidine ring can interact with various receptors, influencing biological pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(piperidin-1-ylcarbonyl)phenylacetic acid

- 2-(piperidin-1-ylcarbonyl)benzamide

- 2-(piperidin-1-ylcarbonyl)benzonitrile

Uniqueness

2-(piperidin-1-ylcarbonyl)benzoic acid is unique due to its specific structure, which combines a benzoic acid moiety with a piperidine ring. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .

Activité Biologique

2-(Piperidin-1-ylcarbonyl)benzoic acid (CAS No. 20320-44-9) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine moiety linked to a benzoic acid structure, which may contribute to its pharmacological properties. Despite limited direct studies, its structural characteristics suggest various possible mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅NO₃, with a molecular weight of 233.26 g/mol. The compound consists of a benzoic acid core substituted with a piperidinyl carbonyl group, which may influence its interaction with biological targets.

While specific studies directly addressing the mechanism of action for this compound are sparse, compounds with similar structures often exhibit interactions with various biological pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as inhibitors of enzymes such as monoacylglycerol lipase (MAGL), which is involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of endogenous cannabinoids, potentially providing analgesic and anti-inflammatory effects .

- Neurotransmitter Modulation : The piperidine ring may facilitate interactions with neurotransmitter receptors, influencing signaling pathways related to mood and pain regulation.

Biological Activity

Recent research has highlighted the potential biological activities associated with this compound:

- Anti-inflammatory Properties : Inhibitors of MAGL, similar to the structure of this compound, have demonstrated anti-inflammatory effects in various models, suggesting that this compound could exhibit similar properties .

- Antiproliferative Effects : Some derivatives with structural similarities have shown antiproliferative activity against cancer cell lines, indicating potential use in oncology .

- Neuroprotective Effects : Given its possible interactions with neurotransmitter systems, there is a hypothesis that this compound might offer neuroprotective benefits, particularly in conditions involving neuroinflammation.

Table 1: Comparative Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| 2-Arachidonoylglycerol (2-AG) | Anti-inflammatory | |

| JZL-184 (MAGL inhibitor) | Analgesic | |

| Piperidine derivatives | Antiproliferative |

Future Directions

Further research is necessary to elucidate the specific biological activities and mechanisms of action of this compound. Potential areas for exploration include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics.

- Clinical Trials : Investigating therapeutic applications in pain management and inflammation.

- Structural Modifications : Synthesizing analogs to enhance efficacy and reduce potential side effects.

Propriétés

IUPAC Name |

2-(piperidine-1-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12(14-8-4-1-5-9-14)10-6-2-3-7-11(10)13(16)17/h2-3,6-7H,1,4-5,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUIFJPSZVWHIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174218 | |

| Record name | Benzoic acid, o-(piperidinocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20320-44-9 | |

| Record name | O-(Piperidinocarbonyl)-benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020320449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(Piperidinocarbonyl)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, o-(piperidinocarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(PIPERIDINOCARBONYL)-BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M0TMG2SGU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.